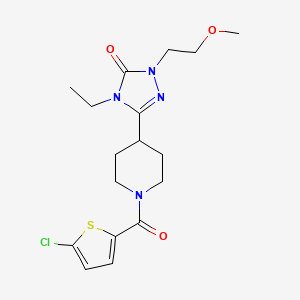

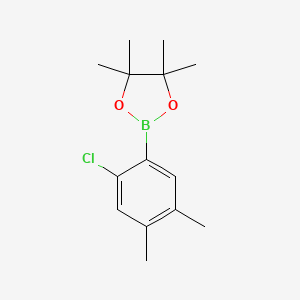

![molecular formula C14H9Cl2IO2 B2980461 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde CAS No. 676624-14-9](/img/structure/B2980461.png)

4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde” is a chemical compound. It contains a benzaldehyde group, which is an aromatic aldehyde, and a dichlorobenzyl group, which is a benzyl group with two chlorine atoms attached. The presence of the iodine atom suggests that it might be involved in some kind of substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzaldehyde and dichlorobenzyl groups), polar bonds (from the aldehyde group and the carbon-oxygen bond in the ether linkage), and halogen atoms (chlorine and iodine) .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions at the positions ortho and para to the aldehyde group, or at the carbon bearing the iodine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could make it a good electrophile, and the halogens might make it relatively heavy and possibly quite polar .Aplicaciones Científicas De Investigación

Photostability Enhancement in Organic Compounds

Research on sterically hindered catechols and o-benzoquinones, such as the study by Arsenyev et al. (2016), indicates that modifications in benzaldehyde derivatives, like replacing certain substituents, can significantly increase photostability. This is relevant for the development of materials and compounds with enhanced stability under light exposure, suggesting that 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde could be investigated for similar enhancements (Arsenyev et al., 2016).

Chromatographic Separation Techniques

Korhonen and Knuutinen (1984) explored the separation of chlorinated 4-hydroxybenzaldehydes, demonstrating the influence of chlorine substitution on retention behavior in gas-liquid chromatography. This study underscores the importance of structural variation in the chromatographic properties of benzaldehyde derivatives, which could be relevant for the separation and analysis of compounds like this compound (Korhonen & Knuutinen, 1984).

Catalytic and Environmental Applications

Jiang et al. (2014) discussed the Cu(OAc)2-catalyzed atmospheric oxidation of hydroxybenzyl alcohols to aromatic carbonyl compounds, highlighting a method for transforming similar compounds in an environmentally benign manner. This suggests potential research pathways for the catalytic oxidation of this compound to explore its utility in synthetic chemistry and green chemistry applications (Jiang et al., 2014).

Electrochemical Applications

Research by Pariente et al. (1996) on the electrodeposition of dihydroxybenzaldehydes for NADH oxidation suggests potential applications in biosensors and electrocatalysis for compounds with similar functionalities. This could imply the use of this compound in developing new electrochemical sensors or catalysts (Pariente et al., 1996).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2IO2/c15-11-3-1-10(5-12(11)16)8-19-14-4-2-9(7-18)6-13(14)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVMKHTOBSBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

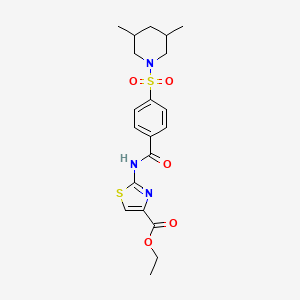

![N-(4-chlorophenyl)-N'-[(2R)-1-hydroxybutan-2-yl]urea](/img/structure/B2980378.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2980382.png)

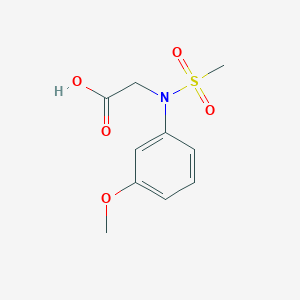

![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride](/img/structure/B2980390.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide](/img/structure/B2980394.png)

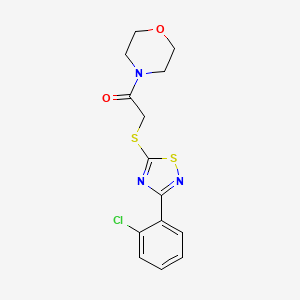

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2980398.png)

![N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2980400.png)

![N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980401.png)